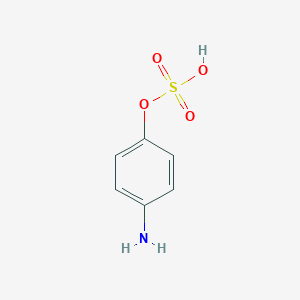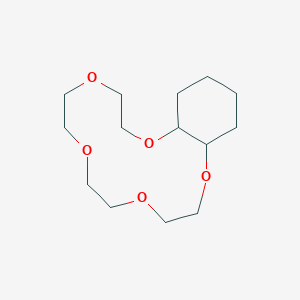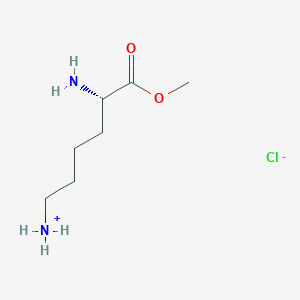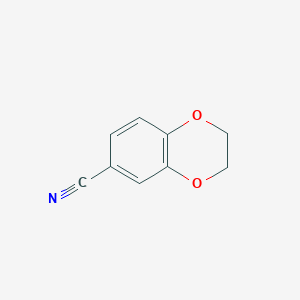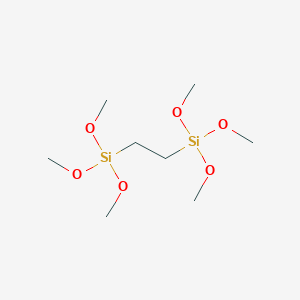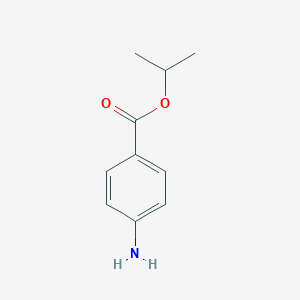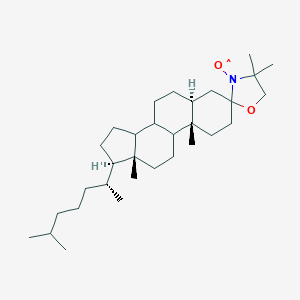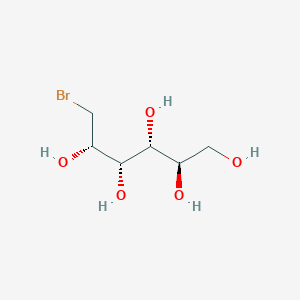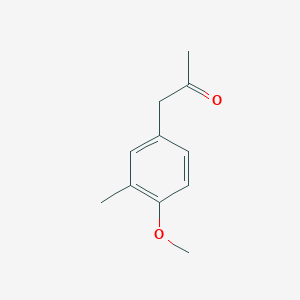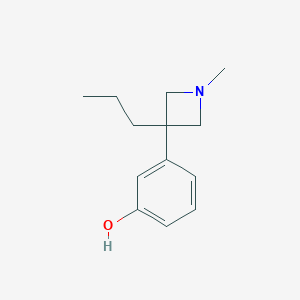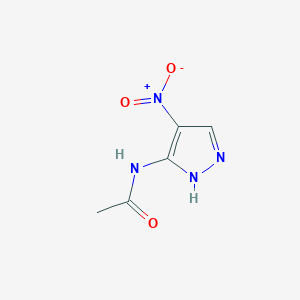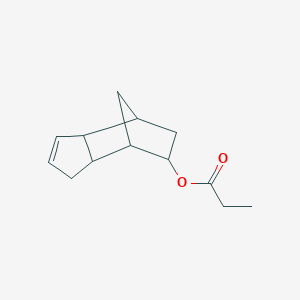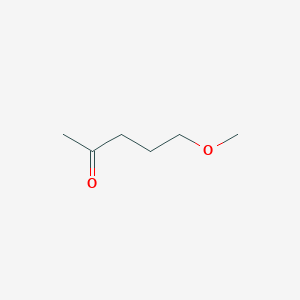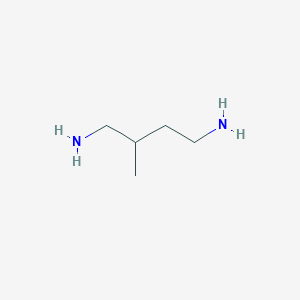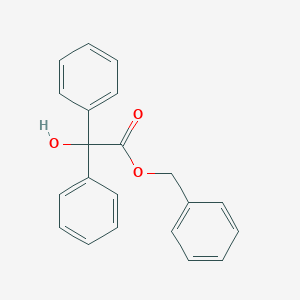
Benzyl diphenylglycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl diphenylglycolate is a chemical compound with the molecular formula C21H20O3. It is a white crystalline powder with a melting point of 128-130°C. This compound has been widely used in various fields, including the pharmaceutical industry, as a stabilizer for plastics, and as a UV absorber in sunscreen products.
Aplicaciones Científicas De Investigación
Benzyl diphenylglycolate has been extensively researched for its various applications. In the pharmaceutical industry, it has been used as a stabilizer for drugs such as ampicillin and penicillin. It has also been used as a UV absorber in sunscreen products. In addition, it has been studied for its potential anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of benzyl diphenylglycolate is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Benzyl diphenylglycolate has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in animal models. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzyl diphenylglycolate in lab experiments is its stability. It is a relatively stable compound that can be easily synthesized and purified. However, one limitation is its solubility. It is only sparingly soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on benzyl diphenylglycolate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have potential as an anti-inflammatory agent for the treatment of various inflammatory disorders. In addition, further research is needed to fully understand its mechanism of action and its potential side effects.
Métodos De Síntesis
The synthesis of benzyl diphenylglycolate can be achieved through the reaction of benzyl chloride with diphenylglycolic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through an SN2 mechanism, where the chloride ion is displaced by the carboxylate ion of diphenylglycolic acid. The product is then purified through recrystallization.
Propiedades
Número CAS |
16648-50-3 |
|---|---|
Fórmula molecular |
C21H18O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
benzyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H18O3/c22-20(24-16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,23H,16H2 |
Clave InChI |
LSDNYZKLTSRRSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Otros números CAS |
16648-50-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



